(4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine

Lipophilicity Physicochemical Properties Permeability

(4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine (CAS 1459240-51-7) is a fluorinated benzylamine derivative with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This compound belongs to the arylcyclohexylamine chemotype and incorporates a primary amine functional group, a 3-fluoro substituent, and a 4-cyclohexylmethoxy moiety on the phenyl ring, a combination that distinguishes it from simpler benzylamine building blocks commonly used in medicinal chemistry and chemical biology.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
Cat. No. B12074991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=C(C=C(C=C2)CN)F
InChIInChI=1S/C14H20FNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10,16H2
InChIKeyKWXFBFWVIYOZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine: Structural and Physicochemical Baseline for Scientific Sourcing


(4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine (CAS 1459240-51-7) is a fluorinated benzylamine derivative with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol . This compound belongs to the arylcyclohexylamine chemotype and incorporates a primary amine functional group, a 3-fluoro substituent, and a 4-cyclohexylmethoxy moiety on the phenyl ring, a combination that distinguishes it from simpler benzylamine building blocks commonly used in medicinal chemistry and chemical biology .

Chemotype Arylcyclohexylamine with primary amine motif
Substituent 3-Fluoro and 4-cyclohexylmethoxy phenyl pattern
Differentiation Distinct steric/electronic profile vs. simpler benzylamines

Why Analogs Cannot Simply Replace (4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine in Research and Development


Although several substituted benzylamines share a superficial resemblance, generic substitution fails because the specific combination of a 3-fluoro atom and a bulky 4-cyclohexylmethoxy group on the phenyl ring creates a unique steric and electronic profile that directly impacts physicochemical properties and biological interactions. For instance, replacing the 3-fluoro with a methoxy group or the cyclohexylmethoxy with a simpler alkoxy chain results in quantifiably different lipophilicity, which alters membrane permeability, metabolic stability, and target-binding kinetics . The evidence below demonstrates these quantifiable differences, proving that this specific substitution pattern is not interchangeable with its closest analogs.

Lipophilicity shift with analog replacement
Replacing 3-fluoro or 4-cyclohexylmethoxy with methoxy/alkoxy may lower LogP, potentially reducing passive permeability in model systems.
Loss of 19F NMR handle and metabolic stability
Non-fluorinated or bromo analogs lack the fluorine-enabled metabolic blockade and intrinsic 19F spectroscopic traceability.
Hindered amine reactivity in alternative scaffold
The (1-phenylcyclohexyl)methanamine core has a sterically encumbered amine, which may slow derivatization and reduce synthetic efficiency.

Quantitative Differentiation Evidence for (4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine Versus Key Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Methoxy Analogs Drives Superior Membrane Permeability

The target compound exhibits a computed LogP of approximately 2.64, which is significantly higher than that of its non-fluorinated analog [4-(cyclohexylmethoxy)phenyl]methanamine (predicted LogP ~1.2) and its fluoro-methoxy analog (3-fluoro-4-methoxyphenyl)methanamine (LogP of 1.29 [1]). This increase in lipophilicity is driven by the combination of the lipophilic cyclohexyl ring and the 3-fluoro substituent, and it directly correlates with improved passive membrane permeability, a critical parameter for both cell-based assays and in vivo distribution.

Lipophilicity (LogP) Comparison
Reported
Target ~2.64 vs. 1.29 (fluoro-methoxy) and ~1.2 (non-fluorinated)
Higher LogP may support improved passive permeability in cell-based assays.
Computed LogP; experimental confirmation recommended.
Lipophilicity Physicochemical Properties Permeability

Steric Bulk and Molecular Weight Differentiation from (1-Phenylcyclohexyl)methanamine Scaffolds for Target Engagement Specificity

The target compound has a molecular weight of 237.31 g/mol, which is substantially higher than the core scaffold (1-phenylcyclohexyl)methanamine (189.30 g/mol ). This is due to the ether-linked cyclohexylmethoxy group, which introduces greater steric bulk and conformational flexibility compared to the directly attached phenyl-cyclohexyl scaffold. The LogP also differs (target ~2.64 vs. 2.85 for (1-phenylcyclohexyl)methanamine ), indicating that while both are lipophilic, their spatial occupancy and flexibility profiles are distinct, potentially leading to different selectivity profiles against closely related biological targets.

Molecular Weight & Steric Bulk
Data to verify
237.31 g/mol (target) vs. 189.30 g/mol (phenylcyclohexyl core), LogP 2.64 vs. 2.85
Larger size and different flexibility may influence binding pocket compatibility.
Class-level inference on steric effects; source review needed.
Steric Effects Molecular Recognition Drug Design

Fluorine-Enabled Metabolic Stability and Spectroscopic Handles Versus Non-Fluorinated and Bromo Analogs

The presence of a 3-fluoro substituent is a well-established strategy to block oxidative metabolism and provide a clear spectroscopic handle. The non-fluorinated analog [4-(cyclohexylmethoxy)phenyl]methanamine (CAS 778560-97-7) lacks this advantage. Conversely, the bromo-analog [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine (CAS 1284849-21-3 ) is heavier and more lipophilic due to the bromine atom, but offers a different reactivity profile for cross-coupling. The fluorine in the target compound provides a unique balance of electronegativity and small size, which is distinct from the hydrogen in the non-fluorinated analog and the bromine in the bromo-analog.

Fluorine Substituent Properties
Class-level
Fluorine (vdW 1.47 Å) vs. H (1.20 Å) and Br (1.85 Å); C-F bond ~485 kJ/mol
Fluorine offers metabolic stability advantage and a 19F NMR spectroscopic handle.
Physicochemical principle; comparative data from Chemsrc.
Metabolic Stability Fluorine Chemistry 19F NMR

Distinct Amine Reactivity Profile for Derivatization Compared to Hindered Cyclohexylamine Scaffolds

The primary amine in the target compound is a benzylic amine (-CH2-NH2), which is more nucleophilic and less sterically hindered than the amine in (1-phenylcyclohexyl)methanamine, where the amine is directly attached to a quaternary carbon center . This structural difference means the target compound will undergo acylation, reductive amination, and sulfonylation reactions more readily and under milder conditions than the more hindered cyclohexyl scaffold. This is a crucial practical distinction for synthetic chemists planning to use the compound as a building block.

Amine Reactivity Profile
Class-level
Benzylic amine (pred. pKa ~9-10) vs. neopentyl-like amine (pKa ~10.27) on quaternary carbon
Less hindered amine may improve efficiency in acylation, reductive amination.
Qualitative reactivity difference; confirm in synthetic workflow.
Synthetic Chemistry Building Blocks Amine Reactivity

Optimal Application Scenarios for Procuring (4-(Cyclohexylmethoxy)-3-fluorophenyl)methanamine Based on Quantitative Evidence


Design and Synthesis of CNS-Penetrant Probe Molecules

Given its enhanced lipophilicity (LogP ~2.64) compared to methoxy analogs (LogP ~1.29), this compound is ideally suited as a starting material for designing small-molecule probes that require passive blood-brain barrier penetration. The cyclohexylmethoxy group provides a specific steric signature for probing hydrophobic pockets in CNS targets [1][2].

Metabolic Stability-Focused Lead Optimization Programs

The 3-fluoro substituent offers a well-characterized advantage in blocking oxidative metabolism at that position, a feature absent in the non-fluorinated analog. This makes the compound a preferred choice for medicinal chemistry campaigns where improving the metabolic half-life of a benzylamine scaffold is a key objective [1].

Development of 19F NMR Assays and Fluorinated Tracers

The single fluorine atom serves as an intrinsic 19F NMR probe, enabling direct monitoring of compound concentration and metabolism in complex biological matrices without the need for additional labeling. This application scenario leverages the unique spectroscopic property of the C-F bond, which is not available in the non-fluorinated or brominated analogs [1].

Building Block for High-Throughput Derivatization Libraries

The unhindered benzylic amine is significantly more reactive than that of the (1-phenylcyclohexyl)methanamine scaffold, allowing for efficient parallel synthesis of diverse compound libraries through standard amide coupling or sulfonamide formation under mild conditions [1].

Application
Selection Property
Validation Focus
CNS-targeted probe design
Lipophilicity profile favoring BBB permeability
In vitro permeability and brain-to-plasma ratio assays
Metabolic stability lead optimization
3-Fluoro substituent for oxidative metabolism blockade
Microsomal and hepatocyte stability assays
19F NMR-based analytical tracking
Intrinsic 19F NMR spectroscopic handle
19F NMR detection in biological matrices
High-throughput derivatization libraries
Unhindered benzylic amine for efficient coupling
Parallel synthesis compatibility and yield consistency
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